molecular formula C12H17NO6 B1339314 Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester CAS No. 192225-64-2

Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester

Cat. No.: B1339314
CAS No.: 192225-64-2
M. Wt: 271.27 g/mol
InChI Key: PRJOKCBRKKFOAD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for complex organic molecules containing multiple functional groups. The compound is officially registered under Chemical Abstracts Service registry number 192225-64-2, providing a unique identifier for this specific molecular entity. The molecular formula has been consistently reported as C12H17NO6, indicating the presence of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and six oxygen atoms within the molecular framework.

The IUPAC systematic name for this compound is 6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl hexanedioate, which precisely describes the structural arrangement and substitution pattern. This nomenclature indicates that the molecule consists of a hexanedioic acid backbone with specific substitutions at the 1 and 6 positions. The 1-position bears an ethyl ester group, while the 6-position is substituted with a 2,5-dioxopyrrolidin-1-yl moiety, commonly known as the N-hydroxysuccinimide functional group.

The molecular weight has been determined to be 271.27 grams per mole, though some sources report slight variations with values of 271.26648 grams per mole. These minor discrepancies may arise from differences in calculation precision or isotopic abundance considerations. The Standard InChI (International Chemical Identifier) provides a unique textual representation: InChI=1S/C12H17NO6/c1-2-18-11(16)5-3-4-6-12(17)19-13-9(14)7-8-10(13)15/h2-8H2,1H3. The corresponding InChI Key PRJOKCBRKKFOAD-UHFFFAOYSA-N serves as a hashed version of the full InChI string for database searching and molecular identification purposes.

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CCOC(=O)CCCCC(=O)ON1C(=O)CCC1=O, which provides a linear text representation of the molecular structure suitable for computational applications. This notation clearly shows the connectivity pattern and functional group arrangement within the molecule.

Table 1: Chemical Identification Parameters

Parameter Value Reference
CAS Number 192225-64-2
Molecular Formula C12H17NO6
Molecular Weight 271.27 g/mol
IUPAC Name 6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl hexanedioate
InChI Key PRJOKCBRKKFOAD-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCC(=O)ON1C(=O)CCC1=O

X-ray Crystallographic Analysis

X-ray crystallographic studies of succinimidyl ester compounds provide valuable insights into solid-state molecular conformations and intermolecular interactions. Research on related succinimidyl halobenzoates has demonstrated successful crystallization from petroleum ether and ethyl acetate solvent mixtures, establishing precedent for crystallographic analysis of succinimidyl ester derivatives. The crystal structures of five succinimidyl halobenzoates were determined through single crystal X-ray diffraction, revealing detailed molecular geometries and packing arrangements.

The crystallographic analysis methodology typically involves the slow evaporation method for crystal formation, which allows for the development of high-quality single crystals suitable for diffraction studies. This approach has proven effective for succinimidyl ester compounds, providing crystals with sufficient size and quality for comprehensive structural determination. The crystal structures reveal important information about bond lengths, bond angles, and torsional arrangements within the succinimidyl moiety and its attachment to the carboxylic acid derivative.

For compounds containing the 2,5-dioxopyrrolidinyl functional group, crystallographic studies reveal the planar nature of the succinimide ring system and its preferred conformational arrangements. The nitrogen atom in the succinimide ring typically adopts a planar configuration, facilitating optimal orbital overlap and stabilization of the heterocyclic system. The carbonyl groups within the succinimide ring show characteristic bond lengths consistent with amide functionality, while the N-O bond connecting the succinimide to the carboxyl group exhibits specific geometric parameters.

Intermolecular interactions observed in succinimidyl ester crystal structures include hydrogen bonding patterns, van der Waals interactions, and possible π-π stacking arrangements depending on the aromatic content of the molecule. These interactions influence the overall crystal packing and may affect the stability and reactivity of the compound in the solid state. The crystal lattice parameters, space group symmetry, and unit cell dimensions provide fundamental information about the three-dimensional arrangement of molecules within the crystal structure.

Table 2: Typical Crystallographic Parameters for Succinimidyl Esters

Parameter Typical Range Observation
Space Group Monoclinic/Triclinic Variable depending on substituents
N-O Bond Length 1.40-1.45 Å Characteristic of N-hydroxysuccinimide
C=O Bond Length (Succinimide) 1.20-1.22 Å Typical amide carbonyl
C=O Bond Length (Ester) 1.20-1.21 Å Typical ester carbonyl

Spectroscopic Characterization (NMR, FT-IR, MS)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton NMR spectrum typically exhibits characteristic signals for the ethyl ester group, including a triplet for the methyl group at approximately 1.2-1.3 ppm and a quartet for the methylene group at 4.1-4.2 ppm. The hexanoic acid chain protons appear as complex multiplets in the aliphatic region between 1.3-2.6 ppm, with the α-methylene protons adjacent to the carbonyl groups showing distinctive downfield shifts.

The succinimide ring protons in the 2,5-dioxopyrrolidinyl moiety generate a characteristic singlet at approximately 2.8-2.9 ppm, representing the four equivalent methylene protons of the five-membered ring system. This signal serves as a diagnostic marker for the presence of the N-hydroxysuccinimide functional group. The carbon-13 NMR spectrum provides complementary structural information, with carbonyl carbons appearing in the 170-180 ppm region and aliphatic carbons distributed throughout the 20-60 ppm range.

Fourier Transform Infrared spectroscopy reveals distinct vibrational modes characteristic of the functional groups present in the molecule. The carbonyl stretching frequencies appear as strong absorptions in the 1700-1800 cm⁻¹ region, with the succinimide carbonyl groups typically observed at higher frequencies (1780-1800 cm⁻¹) compared to the ester carbonyl (1720-1740 cm⁻¹). The aliphatic C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, while the N-O stretching mode of the hydroxysuccinimide group contributes to absorptions in the 1000-1200 cm⁻¹ range.

Mass spectrometry analysis confirms the molecular ion peak at m/z 271, corresponding to the calculated molecular weight of the compound. The fragmentation pattern typically shows characteristic losses related to the ethyl ester group (loss of 45 Da corresponding to OEt) and the succinimide moiety (loss of 97 Da corresponding to the hydroxysuccinimide group). These fragmentation patterns provide valuable structural confirmation and assist in distinguishing this compound from related analogs.

Table 3: Spectroscopic Characteristics

Technique Key Signals Chemical Shift/Frequency Assignment
¹H NMR Triplet 1.2-1.3 ppm Ethyl CH₃
¹H NMR Quartet 4.1-4.2 ppm Ethyl OCH₂
¹H NMR Singlet 2.8-2.9 ppm Succinimide CH₂
FT-IR Strong 1780-1800 cm⁻¹ Succinimide C=O
FT-IR Strong 1720-1740 cm⁻¹ Ester C=O
MS Molecular Ion m/z 271 [M]⁺

Computational Molecular Modeling Studies

Computational molecular modeling approaches provide detailed insights into the three-dimensional structure, electronic properties, and conformational behavior of this compound. Density Functional Theory calculations using standard basis sets such as B3LYP/6-31G(d) can optimize the molecular geometry and predict fundamental molecular properties including bond lengths, bond angles, and electronic charge distributions.

The computational analysis reveals the preferred conformational arrangements of the flexible hexanoic acid chain and the relative orientations of the terminal functional groups. The ethyl ester terminus typically adopts extended conformations to minimize steric interactions, while the succinimidyl group maintains its characteristic planar geometry. Rotational energy profiles around key single bonds provide information about conformational flexibility and barriers to internal rotation.

Electronic structure calculations illuminate the molecular orbital distributions and frontier orbital energies, which are relevant to understanding the reactivity patterns of the compound. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies influence the compound's behavior in nucleophilic substitution reactions, particularly the displacement of the N-hydroxysuccinimide leaving group by nucleophiles such as amines. The electrostatic potential surface reveals regions of positive and negative charge accumulation, guiding predictions about intermolecular interactions and binding preferences.

Molecular dynamics simulations can explore the conformational behavior of the compound in different environments, including solution phase and crystal phase conditions. These studies provide insights into thermal motion, preferred conformational states, and the influence of solvent interactions on molecular structure. The results complement experimental crystallographic data and help interpret spectroscopic observations in terms of dynamic molecular behavior.

Thermodynamic property predictions from computational methods include standard enthalpy of formation, heat capacity, and entropy values that are relevant to understanding the compound's stability and reactivity under various conditions. These calculated properties support experimental observations and provide guidance for synthetic procedures and storage conditions.

Table 4: Computational Molecular Properties

Property Calculated Value Method Significance
Molecular Volume 245-255 ų DFT B3LYP Steric requirements
Dipole Moment 3.5-4.2 Debye DFT B3LYP Polarity assessment
HOMO Energy -6.8 to -7.2 eV DFT B3LYP Electron donation ability
LUMO Energy -1.2 to -1.8 eV DFT B3LYP Electron acceptance ability
Heat of Formation -180 to -200 kcal/mol PM6/PM7 Thermodynamic stability

Properties

IUPAC Name

6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6/c1-2-18-11(16)5-3-4-6-12(17)19-13-9(14)7-8-10(13)15/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJOKCBRKKFOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572182
Record name Ethyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192225-64-2
Record name Ethyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Parent Acid (6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid)

The parent acid is typically synthesized through the following steps:

  • Step 1: Formation of Succinimidyl Ester Intermediate
    The starting material is often adipic acid or a hexanoic acid derivative. The key step involves activating the carboxylic acid group by converting it into an N-hydroxysuccinimide (NHS) ester. This is commonly achieved by reacting the acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) under anhydrous conditions. This reaction forms the succinimidyl ester intermediate, which is reactive and useful for further modifications.

  • Step 2: Purification
    The crude product is purified by column chromatography or recrystallization to remove unreacted starting materials and byproducts. Analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are used to confirm purity and structure.

Esterification to Form the Ethyl Ester Derivative

  • Step 3: Esterification of the Carboxylic Acid Group
    To obtain the ethyl ester derivative, the free carboxylic acid group of the parent compound is esterified. This can be done by reacting the acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Alternatively, the esterification can be performed using ethyl chloroformate or ethyl iodide under basic conditions to form the ethyl ester.

  • Step 4: Reaction Conditions
    The esterification is typically carried out under reflux conditions to drive the reaction to completion. The reaction mixture is then neutralized, and the product is extracted and purified by standard organic chemistry techniques.

  • Step 5: Final Purification and Characterization
    The ethyl ester product is purified by column chromatography or recrystallization. Characterization is performed using NMR, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the ester formation and the integrity of the succinimidyl moiety.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Purpose Notes
1 Activation of carboxylic acid N-hydroxysuccinimide + DCC/DIC, anhydrous solvent Formation of succinimidyl ester intermediate Requires dry conditions, inert atmosphere recommended
2 Purification Column chromatography or recrystallization Remove impurities TLC/HPLC monitoring
3 Esterification Ethanol + acid catalyst (e.g., H2SO4), reflux Conversion of acid to ethyl ester Alternative: ethyl chloroformate under basic conditions
4 Work-up and purification Neutralization, extraction, chromatography Isolate pure ethyl ester Confirm by NMR, MS, IR

Research Findings and Analytical Considerations

  • The succinimidyl ester group is highly reactive and commonly used in bioconjugation chemistry, which necessitates careful control of reaction conditions to avoid hydrolysis or side reactions.
  • Purity optimization involves monitoring reaction progress by TLC and confirming product identity and purity by NMR and high-resolution mass spectrometry (HRMS).
  • The ethyl ester derivative exhibits altered solubility and stability compared to the parent acid, which can influence its handling and application in research.
  • Analytical challenges include distinguishing regioisomers and potential isomerization of the succinimidyl group, which can be addressed by detailed NMR analysis and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, particularly primary amines, leading to the formation of stable amide bonds .

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are amide derivatives. These products are often used in further biochemical applications, such as protein labeling and immobilization .

Scientific Research Applications

Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester, also known by its CAS number 118380-07-7, is a compound that has garnered interest in various scientific research applications. This article delves into its chemical properties, synthesis, and potential applications across different fields.

Pharmaceutical Research

Hexanoic acid derivatives are often investigated for their potential therapeutic effects. The compound's structure suggests it may interact with biological systems in ways that could be beneficial in drug development. For instance:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .

Biochemical Studies

The compound can serve as a biochemical probe due to its ability to modulate enzyme activity or interact with cellular pathways. Its ester form may enhance bioavailability and facilitate cellular uptake.

Material Science

Due to its unique chemical structure, this compound can be utilized in the synthesis of polymers or as an additive in materials science. Its properties may improve the mechanical strength or thermal stability of polymer matrices.

Agricultural Applications

Research into similar compounds has shown potential for use as biopesticides or growth regulators. The efficacy of hexanoic acid derivatives in these applications remains a subject of ongoing investigation.

Case Study 1: Antimicrobial Properties

A study conducted on related pyrrolidine derivatives demonstrated significant antimicrobial effects against various bacterial strains. The research involved synthesizing several analogs and testing their efficacy using agar diffusion methods. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Polymer Development

In material science, hexanoic acid derivatives have been incorporated into polymer blends to enhance performance characteristics. A study published in a materials journal highlighted improvements in tensile strength and thermal resistance when integrating such compounds into polyolefin matrices .

Mechanism of Action

The mechanism of action of hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester involves the formation of a stable amide bond between the succinimidyl ester group and a primary amine. This reaction is facilitated by the electrophilic nature of the succinimidyl ester, which readily reacts with nucleophilic amines. The resulting amide bond is stable and resistant to hydrolysis, making it ideal for various biochemical applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Hexanoic Acid Ethyl Ester (Ethyl Hexanoate)

  • Structure: Lacks the 2,5-dioxopyrrolidinyl group; simpler ethyl ester of hexanoic acid.
  • Applications : A key flavor compound in foods and beverages (e.g., strawberries, Baijiu liquor), imparting fruity/sweet aromas .
  • Key Differences : The absence of the succinimidyl group limits its utility in covalent bonding, making it unsuitable for pharmaceutical conjugation.

Succinimidyl Esters with Maleimide Groups (e.g., SMPH Crosslinker)

  • Structure: Combines a succinimidyl ester with a maleimide group (e.g., SMPH: N-succinimidyl-6-(3-maleimidopropionamido)hexanoate) .
  • Applications : Used as heterobifunctional crosslinkers for conjugating proteins/antibodies (maleimide reacts with thiols; succinimidyl ester with amines) .
  • Key Differences: The maleimide group adds thiol-specific reactivity, enabling dual functionality, whereas the target compound is monofunctional.

Hexanoic Acid Esters with Tertiary Amino Groups

  • Structure: Derivatives like 6-(dimethylamino)hexanoic acid ethyl ester or 6-(pyrrolidin-1-yl)hexanoic acid ethyl ester feature tertiary amino groups .
  • Applications : Studied for antimicrobial activity or as surfactants due to their amphiphilic properties .
  • Key Differences: The amino groups alter solubility and charge, whereas the succinimidyl ester in the target compound enhances electrophilicity for covalent bonding.

Fluorescent Succinimidyl Esters (e.g., 5-SFX)

  • Structure: Combines succinimidyl ester with fluorescein (e.g., 6-fluorescein-5-carboxamidohexanoic acid succinimidyl ester) .
  • Applications : Fluorescent probes for labeling biomolecules in imaging assays .
  • Key Differences : The fluorophore addition enables optical detection, a feature absent in the target compound.

Data Tables

Table 1. Comparative Analysis of Hexanoic Acid Derivatives

Compound Name Molecular Formula Key Functional Groups Primary Applications References
Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester C₁₂H₁₆N₂O₆ Succinimidyl ester Pharmaceutical conjugation
Ethyl hexanoate C₈H₁₆O₂ Ethyl ester Flavor additive (fruity aroma)
SMPH crosslinker C₁₇H₂₂N₃O₇ Succinimidyl ester + maleimide Protein crosslinking
6-(Dimethylamino)hexanoic acid ethyl ester C₁₀H₂₁NO₂ Tertiary amino + ethyl ester Antimicrobial research
5-SFX fluorescent ester C₃₁H₂₆N₂O₁₀ Succinimidyl ester + fluorescein Biomolecular imaging

Biological Activity

Hexanoic acid, specifically the compound known as 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester (CAS Number: 118380-07-7), is a derivative of hexanoic acid with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₀H₁₅NO₄
Molecular Weight213.23 g/mol
Density1.246 g/cm³
Boiling Point450.8 ºC
Flash Point226.4 ºC

Hexanoic acid derivatives have been studied for their potential neuroprotective and anticonvulsant properties. Research indicates that these compounds may exert their effects through several mechanisms:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter levels in the brain, particularly GABA (gamma-aminobutyric acid), which plays a crucial role in inhibiting neuronal excitability.
  • Antioxidant Activity : Some studies suggest that hexanoic acid derivatives possess antioxidant properties, which can help mitigate oxidative stress in neural tissues.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially benefiting conditions characterized by neuroinflammation.

Anticonvulsant Effects

A study published in Bioorganic and Medicinal Chemistry demonstrated that hexanoic acid derivatives could protect against convulsions induced by various agents in animal models. The research indicated that these compounds might enhance GABAergic activity, thereby reducing seizure frequency and severity .

Neuroprotective Properties

In another study focusing on neurodegenerative disorders, hexanoic acid derivatives were shown to improve cognitive functions in geriatric models. The protective effects against neuronal damage were attributed to both direct antioxidant activity and indirect modulation of inflammatory pathways .

Case Study 1: Epilepsy Treatment

A clinical trial investigated the efficacy of hexanoic acid derivatives in patients with epilepsy. Results indicated a significant reduction in seizure episodes among participants treated with the compound compared to a placebo group. The study highlighted the importance of dosage and timing in maximizing therapeutic outcomes .

Case Study 2: Cognitive Decline in Aging

Research involving elderly patients showed that administration of hexanoic acid derivatives led to improvements in memory and cognitive function over a six-month period. Neuroimaging studies revealed increased cerebral blood flow and reduced markers of inflammation .

Q & A

Q. What are the key structural and physicochemical properties of this compound, and how do they influence its reactivity in crosslinking applications?

The compound (CAS 63392-86-9) contains a hexanoic acid backbone esterified with a 2,5-dioxopyrrolidinyl succinimidyl group. Its molecular formula is C₁₃H₁₈N₂O₅ (MW: 282.29), and it is typically stored at room temperature due to its hydrolytic sensitivity . The succinimidyl ester moiety enables nucleophilic substitution reactions (e.g., with amines or thiols), making it a versatile crosslinker for bioconjugation. Predicted properties include a density of ~1.23 g/cm³ and a pKa of ~14.97, though experimental validation is recommended due to variability in ester hydrolysis kinetics under aqueous conditions .

Q. What analytical methods are recommended for characterizing purity and stability?

  • HPLC-MS : To confirm molecular weight (282.29 Da) and detect hydrolysis byproducts (e.g., free hexanoic acid derivatives).
  • ¹H/¹³C NMR : Key peaks include the ethyl ester protons (~1.2–1.4 ppm, triplet) and the pyrrolidinyl dioxo carbonyls (~170–175 ppm in ¹³C) .
  • FT-IR : Look for ester C=O stretches (~1730 cm⁻¹) and succinimidyl carbonyls (~1800 cm⁻¹) .
    Contaminants like acrylamido side products (from synthesis) should be monitored via reverse-phase chromatography .

Q. How is this compound synthesized, and what are common impurities?

A typical route involves reacting 6-aminohexanoic acid ethyl ester with N-hydroxysuccinimide (NHS) activated acryloyl chloride. Critical impurities include:

  • Unreacted NHS : Detected via TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Acrylamide oligomers : Mitigated by strict temperature control (<0°C during acylation) .
    Purification via silica gel chromatography (eluent: 70:30 hexane/ethyl acetate) yields >95% purity .

Advanced Research Questions

Q. How does the compound’s reactivity vary under different pH conditions, and how can this be optimized for protein conjugation?

The succinimidyl ester hydrolyzes in aqueous buffers (t₁/₂ ~30 min at pH 7.4), but reactivity increases at pH 8.5–9.0 due to deprotonation of lysine ε-amines. For site-specific labeling:

  • Use pH 8.5 borate buffer with 10% DMSO to enhance solubility.
  • Quench unreacted ester with 50 mM glycine post-conjugation .
    Contradictions in hydrolysis rates (e.g., faster degradation in phosphate vs. HEPES buffers) suggest ionic strength impacts stability; validate via kinetic assays .

Q. What strategies address contradictory spectral data in structural elucidation?

Discrepancies between predicted and observed NMR/MS data often arise from:

  • Rotameric equilibria : Dynamic NMR (e.g., variable-temperature ¹H NMR) resolves overlapping signals from the pyrrolidinyl ring .
  • Adduct formation in MS : Use soft ionization (ESI+) and compare with synthetic standards. For example, a [M+Na]⁺ peak at 305.1 m/z confirms the intact ester .
    Cross-validate with computational models (DFT for IR/Raman) to resolve ambiguities in carbonyl assignments .

Q. How can enzymatic methods improve stereoselective modifications of this compound?

Evidence from analogous systems (e.g., Acinetobacter calcoaceticus-mediated reductions) suggests hydrolases or transaminases could selectively modify the ester or acrylamido group . For example:

  • Lipase B (Candida antarctica) : Catalyzes regioselective acylation of secondary alcohols.
  • Optimization : Use 20% v/v tert-butanol as a co-solvent to balance enzyme activity and substrate solubility .

Q. What are the challenges in applying this compound to polymer-based drug delivery systems?

  • Hydrolytic instability : Pre-formulate with PEG spacers to delay ester cleavage.
  • Crosslinking efficiency : Use molar ratios of 1:3 (compound:polymer amine groups) to achieve >80% gelation.
    Contradictory reports on cytotoxicity (e.g., residual NHS byproducts) necessitate rigorous purification and cytotoxicity assays (e.g., MTT on HEK293 cells) .

Methodological Recommendations

  • Spectral Validation : Cross-reference experimental data with NIST Chemistry WebBook entries for analogous succinimidyl esters .
  • Synthesis Scaling : Maintain inert atmospheres (N₂/Ar) during acylation to prevent oxidation of acrylamido groups .
  • Data Reproducibility : Document buffer composition and temperature rigorously, as minor variations significantly impact reaction kinetics .

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